molecular formula C19H17NO5S B2481123 2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 308293-17-6

2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No. B2481123
CAS RN: 308293-17-6
M. Wt: 371.41
InChI Key: IXGGBZXZSJGHON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally complex compounds often involves multi-step reactions, employing strategic functional group transformations and coupling reactions. For example, a related synthesis approach involves the condensation of thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes to synthesize sulfanylidene tetrahydropyrimidine derivatives, indicating the potential for similar methodologies in synthesizing the target compound through strategic functional group manipulation and cyclization reactions (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by complex arrangements of atoms, including heterocyclic systems and sulfur-containing motifs. X-ray crystallography often reveals intricate hydrogen bonding patterns and conformational preferences, essential for understanding the compound's behavior in biological systems and reactions (B. Sarojini, H. Yathirajan, E. Hosten, R. Betz, C. Glidewell, 2015).

Chemical Reactions and Properties

Compounds with sulfur-containing groups and aromatic systems, similar to the target compound, participate in a range of chemical reactions. These include electrophilic substitutions, nucleophilic additions, and redox reactions, significantly influenced by the sulfur moiety's electronic and steric properties. Such functionalities can lead to diverse reactivity patterns, making them valuable in synthetic chemistry for producing a wide array of derivatives (Fukamachi, Konishi, Kobayashi, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to "2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid," are crucial for their application and handling. These properties are often determined by the compound's molecular structure, particularly the presence of functional groups capable of hydrogen bonding, and the overall molecular geometry (Naoya Morohashi, K. Nagata, Tomoko Hayashi, T. Hattori, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and redox behavior, are significantly influenced by the compound's functional groups. For instance, the presence of a benzoic acid moiety indicates acidic properties, which can influence the compound's reactivity in condensation reactions or its binding affinity in biological systems (S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011).

Scientific Research Applications

Electrochemical Properties

Research by Mandić et al. (2004) on the electrochemical cleavage of azo bond of benzoic acids suggests that compounds similar to the specified one could be studied for their electrochemical behavior in aqueous solutions. Their study, focusing on the reduction mechanisms at glassy carbon electrodes, highlights the significant impact of substituent positions and pH on electrochemical behaviors, which might be relevant for understanding the electrochemical applications of "2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid" in sensor technology or electrochemical synthesis processes (Mandić, Nigović, & Šimunić, 2004).

Metabolic Pathways

The study by Hvenegaard et al. (2012) on the oxidative metabolism of a novel antidepressant, which shares structural similarities with the compound , identifies the roles of various cytochrome P450 enzymes in the metabolic pathways. This research could guide the investigation into how "this compound" might be metabolized in biological systems, potentially influencing its applications in drug development or toxicological studies (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Catalytic Activities

The research by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation presents a potential application area for similar sulfanyl benzoic acids. Their findings on the efficiency and selectivity of these complexes in catalyzing the oxidation of alcohols under specific conditions could suggest applications for "this compound" in catalysis, particularly in the development of new, selective catalysts for organic synthesis processes (Hazra, Martins, Silva, & Pombeiro, 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not explicitly stated and should be determined by the user.

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-2-25-13-9-7-12(8-10-13)20-17(21)11-16(18(20)22)26-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGBZXZSJGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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